molecular formula C8H6Cl2N4 B8285936 2,6-Dichloro-9-cyclopropylpurine

2,6-Dichloro-9-cyclopropylpurine

Cat. No. B8285936
M. Wt: 229.06 g/mol
InChI Key: UWBNUWQWRNCMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-9-cyclopropylpurine is a useful research compound. Its molecular formula is C8H6Cl2N4 and its molecular weight is 229.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H6Cl2N4

Molecular Weight

229.06 g/mol

IUPAC Name

2,6-dichloro-9-cyclopropylpurine

InChI

InChI=1S/C8H6Cl2N4/c9-6-5-7(13-8(10)12-6)14(3-11-5)4-1-2-4/h3-4H,1-2H2

InChI Key

UWBNUWQWRNCMHP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C2N=C(N=C3Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,6-Dichloropurine (1 mmol), triphenylphosphine (1.3 mmol), tetrahydrofurane (5 ml) and cyclopropanol (5 mmol) were stirred at rt under nitrogen to give clear yellowish solution, which was then cooled to 0° C. and diisopropyldiazadicarboxylate (DIAD; 1.3 mmol) was added via syringe. The reaction mixture was then stirred at rt for 12 h. After evaporation of the solvents the product was extracted with diethylether and purified by column chromatography (silicagel, 1% MeOH in CHCl3). Crystallization from methanol gave the product in yield 35%, mp 121-124° C.
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1 mmol
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1.3 mmol
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5 mmol
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5 mL
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Synthesis routes and methods II

Procedure details

2,6-Dichloropurine (1 mmol), powdered potassium carbonate (4 mmol) and cyclopropyliodide were vigorously stirred in 5 mL DMSO overnight. After evaporation of the solvent the product was extracted (water/diethylether) and purified by column chromatography (silicagel/1% MeOH in CHCl3). Crystallization from diethylether gave product in 35% yield, mp 121-124° C.
Quantity
1 mmol
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4 mmol
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0 (± 1) mol
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5 mL
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